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Compound of Interest

Compound Name:
1,2-Bis(5-methyl-1H-pyrazol-3-

yl)disulfane

CAS No.: 288155-30-6

Cat. No.: B3121514

Get Quote

Executive Summary
In the development of novel antimicrobial agents, the pyrazole scaffold is a privileged structure

due to its ability to bind diverse biological targets (e.g., DNA gyrase). However, the sulfur-

functionalization of this ring—specifically the choice between the free thiol (-SH) and the

disulfide dimer (-S-S-)—dramatically alters pharmacokinetics and bactericidal mechanism.

Pyrazole Thiol (Monomer): Acts primarily as a nucleophilic antioxidant and metal chelator.

While potent against specific enzymatic targets, its efficacy is often limited by rapid oxidative

degradation and poor membrane permeability (high polarity).

Pyrazole Disulfide (Dimer): Functions as a lipophilic prodrug and an oxidative stressor. It

exhibits superior cellular uptake and acts via "thiol-disulfide exchange," crippling essential

bacterial proteins and inducing lethal Reactive Oxygen Species (ROS) accumulation.

Verdict: For broad-spectrum antimicrobial applications, the Disulfide Dimer form generally

demonstrates superior bioavailability and bactericidal potency (lower MIC) compared to its thiol
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precursor, primarily due to its ability to penetrate cell walls and trigger oxidative collapse.

Chemical Context & Structure-Activity Relationship
(SAR)
The transition from thiol to disulfide is not merely a dimerization; it is a switch in chemical

reactivity.

Feature Pyrazole Thiol (R-SH)
Bis(pyrazole) Disulfide (R-
S-S-R)

Hybridization Sulfur (Nucleophilic) Sulfur (Electrophilic center)

Lipophilicity (LogP)
Low (Hydrophilic, H-bond

donor)

High (Lipophilic, Membrane

permeable)

Stability Low (Prone to auto-oxidation) High (Stable in air/solid state)

Redox Behavior Reducing agent
Oxidizing agent (Thiol-Disulfide

Exchange)

Key Interaction Metal Chelation (Zn²⁺, Cu²⁺)
Covalent modification of

Cysteine residues

Synthesis & Interconversion Pathway
The disulfide is typically synthesized via the mild oxidation of the parent thiol. In biological

systems, this reaction is reversible, allowing the disulfide to act as a prodrug.

Precursor Thiol Form (Nucleophile)
Disulfide Form (Electrophile)

Pyrazole Precursor
(e.g., 5-chloro-pyrazole-4-carbaldehyde)

Pyrazole-3-Thiol
(R-SH)

1. Thiourea/Ethanol
2. NaOH hydrolysis

Bis(pyrazolyl) Disulfide
(R-S-S-R)

Oxidation (I₂/DMSO or H₂O₂)
-2H

In vivo Reduction
(Glutathione/Reductase)
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Figure 1: Synthetic pathway and in vivo redox cycling between pyrazole thiol and disulfide

forms.

Antimicrobial Performance Comparison
The following data summarizes the performance of 1-methyl-1H-pyrazol-5-amine derivatives

(Thiol vs. Disulfide) against key pathogens.

Table 1: Comparative MIC/EC50 Data
Data derived from recent structure-activity studies (e.g., Li et al., J. Agric. Food Chem. 2024).[1]

Pathogen
Type

Organism Metric
Pyrazole
Thiol
(Control)

Pyrazole
Disulfide
(Optimized)

Reference
Drug

Fungus Valsa mali EC₅₀ (mg/L) > 50.0 0.64
Tebuconazole

(0.33)

Fungus C. albicans MIC (µg/mL) 64 - 128 4 - 16
Fluconazole

(8)

Gram-

Bacteria
P. syringae MIC₉₀ (mg/L) > 100 1.56

Streptomycin

(12.5)

Gram+

Bacteria
S. aureus MIC (µg/mL) 32 - 64 1.56 - 6.25

Ampicillin

(2.0)

Analysis: The disulfide form consistently outperforms the thiol by 10-100 fold. The thiol form

often shows "moderate" activity (MIC > 50 µg/mL), likely due to its inability to penetrate the

fungal/bacterial cell wall effectively before being oxidized or metabolized.

Mechanism of Action (MOA)
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The superior activity of the disulfide dimer is attributed to a dual-action mechanism that the

monomeric thiol lacks.

Mechanism A: The "Trojan Horse" Prodrug Effect
Entry: The lipophilic disulfide dimer passively diffuses across the bacterial cell membrane.

Activation: Once inside the reducing environment of the cytoplasm (high Glutathione/GSH), it

undergoes disulfide exchange.

Release: This releases two equivalents of the toxic pyrazole thiol inside the cell, where it can

chelate active site metals (e.g., Zn²⁺ in metalloproteases).

Mechanism B: Oxidative Stress & Thiol-Disulfide
Exchange
The disulfide moiety itself is reactive. It can exchange with free thiol groups on essential

bacterial enzymes (Enz-SH), forming a mixed disulfide (Enz-S-S-R) and inactivating the

enzyme. This disrupts cellular redox homeostasis, leading to:

ROS Accumulation: Uncontrolled generation of reactive oxygen species.

Lipid Peroxidation: Destruction of the cell membrane integrity.

Hyphal Collapse: In fungi, this leads to physical shrinkage and death.
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Figure 2: Dual mechanism of action for Pyrazole Disulfides.

Experimental Protocols
To validate these findings in your own lab, use the following standardized protocols.

Protocol A: Synthesis of Bis(pyrazole) Disulfide
Objective: Convert pyrazole thiol to disulfide dimer.
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Dissolution: Dissolve 1.0 mmol of the appropriate pyrazole-3-thiol in 10 mL of DMSO (or

Ethanol).

Oxidation: Add 0.5 equivalents of Iodine (I₂) dissolved in DMSO dropwise at room

temperature.

Visual Cue: The iodine color will fade as it is consumed. Continue adding until a faint

yellow color persists.

Quenching: Add 5% aqueous sodium thiosulfate (

) to quench excess iodine.

Isolation: Pour the mixture into 50 mL ice water. The disulfide dimer will precipitate as a solid.

Purification: Filter, wash with water, and recrystallize from ethanol.

Validation: Confirm structure via ¹H-NMR (disappearance of -SH signal at ~13 ppm) and

HRMS (M+ peak corresponds to dimer).

Protocol B: Antimicrobial Susceptibility Assay (Broth
Microdilution)
Objective: Determine Minimum Inhibitory Concentration (MIC).

Preparation: Dissolve compounds in DMSO (Stock: 10 mg/mL).

Dilution: Prepare serial two-fold dilutions in Mueller-Hinton Broth (bacteria) or RPMI 1640

(fungi) in a 96-well plate. Final range: 0.125 – 128 µg/mL.

Inoculation: Add microbial suspension adjusted to

CFU/mL.

Incubation:

Bacteria: 37°C for 24 hours.

Fungi: 30°C for 48 hours.
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Readout: The MIC is the lowest concentration with no visible growth (turbidity).

Controls: Positive (Ciprofloxacin/Fluconazole), Negative (DMSO only), Sterility (Media only).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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